molecular formula C12H14FNO4 B2913075 3-(3-Fluorophenyl)pyrrolidine oxalate CAS No. 2034327-46-1

3-(3-Fluorophenyl)pyrrolidine oxalate

Cat. No.: B2913075
CAS No.: 2034327-46-1
M. Wt: 255.245
InChI Key: BASYITBKUYBBIP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)pyrrolidine oxalate is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group at the third position The oxalate part of the compound is a salt or ester of oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyrrolidine oxalate typically involves the reaction of 3-(3-Fluorophenyl)pyrrolidine with oxalic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)pyrrolidine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)pyrrolidine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)pyrrolidine oxalate involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)pyrrolidine oxalate
  • 3-(2-Fluorophenyl)pyrrolidine oxalate
  • 3-(3-Chlorophenyl)pyrrolidine oxalate

Uniqueness

3-(3-Fluorophenyl)pyrrolidine oxalate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound may result in different interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

3-(3-fluorophenyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.C2H2O4/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;3-1(4)2(5)6/h1-3,6,9,12H,4-5,7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYITBKUYBBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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